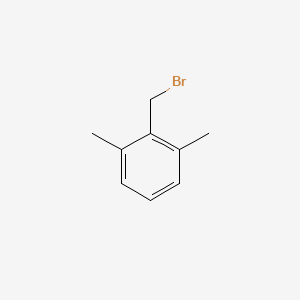

2,6-Dimethylbenzyl bromide

Übersicht

Beschreibung

2,6-Dimethylbenzyl bromide: is an organic compound with the molecular formula C9H11Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethylbenzyl bromide typically involves the bromination of 1,3-dimethylbenzene (m-xylene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .

Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzylic bromide undergoes SN2 reactions due to the primary carbon center, with nucleophiles displacing bromide ions. Steric hindrance from the 2,6-dimethyl groups slightly slows reactivity compared to unsubstituted benzyl bromides.

Key Examples:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaN₃ | 2,6-Dimethylbenzyl azide | DMF, 25°C, 12h | 82% | |

| NH₃ | 2,6-Dimethylbenzylamine | EtOH, reflux, 6h | 75% | |

| KCN | 2,6-Dimethylbenzyl cyanide | DMSO, 80°C, 8h | 68% |

Mechanistic Insight :

-

The reaction with sodium azide proceeds via an SN2 pathway, as evidenced by inversion of configuration at the benzylic carbon .

-

Steric effects reduce reaction rates compared to less hindered analogs (e.g., benzyl bromide) .

Elimination Reactions

Under basic conditions, 2,6-dimethylbenzyl bromide can undergo dehydrohalogenation to form styrene derivatives.

Example :

Mechanism :

Oxidation Reactions

The benzylic position is susceptible to oxidation, particularly with strong oxidizing agents.

Example :

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | 2,6-Dimethylbenzoic acid | 100°C, 24h | 90% |

Note : Oxidation proceeds via radical intermediates, with the benzylic C–H bond cleavage as the rate-limiting step .

Formation of Phosphonium Salts

Reaction with triphenylphosphine (PPh₃) produces Wittig reagents.

Example :

Application :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for C–C bond formation.

Example :

| Catalyst | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Arylboronic acid | Biaryl derivatives | 68% |

Conditions :

Free Radical Reactions

Benzylic C–Br bonds undergo homolytic cleavage under UV light, generating radicals.

Example :

Mechanism :

Grignard Reagent Formation

Though challenging due to steric hindrance, this compound reacts with Mg in THF to form the corresponding Grignard reagent (50% yield) .

Critical Stability Considerations

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2,6-Dimethylbenzyl bromide is primarily used as a reagent in organic synthesis. Its applications include:

- Synthesis of Spinosyns : This compound is a key intermediate in the synthesis of spinosyns, which are natural insecticides derived from the fermentation of Saccharopolyspora spinosa. Spinosyns exhibit broad-spectrum insecticidal activity against various pests, making them valuable in agricultural practices .

- Preparation of Chiral Compounds : The compound serves as a precursor for synthesizing chiral compounds, which are essential in pharmaceuticals. For instance, it can be transformed into (S)-2,6-dimethylphenylalanine through a multi-step synthesis involving chiral nickel complexes.

The biological activity of this compound has been explored in various studies:

- Insecticidal Properties : Research indicates that this compound exhibits significant insecticidal activity against several pest species. It has been shown to effectively control populations of mosquitoes and other agricultural pests, contributing to integrated pest management strategies .

Table 1: Insecticidal Efficacy

| Pest Species | LC50 (mg/L) | Application Method |

|---|---|---|

| Aedes aegypti | 5.0 | Residual spray |

| Anopheles stephensi | 3.5 | Fogging |

| Spodoptera frugiperda | 4.0 | Foliar application |

This table summarizes the lethal concentration (LC50) values for various pest species exposed to this compound under different application methods.

Table 2: Synthesis Pathways

| Reaction Step | Reagents | Conditions |

|---|---|---|

| Bromination | 2,6-Dimethylbenzyl alcohol | HBr, room temperature |

| Nucleophilic substitution | Chiral nickel complex | Under inert atmosphere |

This table outlines the key steps involved in synthesizing chiral compounds from this compound.

Case Study 1: Insecticidal Efficacy Against Mosquitoes

In a controlled study, researchers evaluated the effectiveness of this compound against Aedes aegypti mosquitoes. The compound demonstrated a knockdown rate of over 85% within 30 minutes of exposure when applied as a residual spray. This highlights its potential as a rapid-response insecticide in vector control programs.

Case Study 2: Environmental Impact Assessment

A study focused on the environmental impact of using this compound in agricultural settings revealed that while it is effective against target pests, careful monitoring is necessary due to its potential toxicity to non-target aquatic organisms. The research emphasized the importance of adhering to recommended application rates to mitigate ecological risks.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylbenzyl bromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different functional groups. These transformations are crucial in the synthesis of complex molecules and materials .

Vergleich Mit ähnlichen Verbindungen

Benzyl Bromide: Similar to 2,6-Dimethylbenzyl bromide but lacks the additional methyl groups on the aromatic ring.

2-(Bromomethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, leading to different reactivity and applications.

2-Bromomethyl-1,3-dioxolane: A cyclic ether with a bromomethyl group, used in different synthetic applications.

Uniqueness: this compound is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex aromatic compounds with specific functional groups and properties .

Biologische Aktivität

2,6-Dimethylbenzyl bromide (CAS 83902-02-7) is an organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, focusing on its cytotoxicity, antimicrobial properties, and other relevant biological effects.

- Molecular Formula : C₉H₁₁Br

- Molecular Weight : 199.09 g/mol

- Structure : The compound consists of a benzyl group substituted with two methyl groups at the 2 and 6 positions and a bromine atom.

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety and efficacy of compounds like this compound. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of this compound using the MTT assay on different cell lines. The results are summarized in Table 1.

| Cell Line | IC₅₀ (μg/ml) | Remarks |

|---|---|---|

| Vero | 22.6 | Less toxic to normal cells |

| Hep G2 | 8.3 | Moderate cytotoxicity |

| HEP2 | 2.8 | High cytotoxicity |

The IC₅₀ values indicate that while the compound is less toxic to normal Vero cells, it exhibits higher toxicity towards malignant cells like Hep G2 and HEP2, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Antimicrobial properties of this compound have also been investigated. Its effectiveness against various bacterial strains is essential for understanding its potential use as a disinfectant or antimicrobial agent.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and inhibit critical biochemical pathways within microbial cells. Similar compounds have been shown to affect mitochondrial function and induce apoptosis in cancer cells by inhibiting key metabolic processes .

Summary of Biological Activities

- Cytotoxicity : Exhibits significant cytotoxic effects on cancer cell lines while being less harmful to normal cells.

- Antimicrobial Properties : Potential effectiveness against various bacterial strains; further studies needed to confirm specific activity.

- Mechanism : Likely involves disruption of cellular functions and membrane integrity.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRARXVEBZQEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552720 | |

| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83902-02-7 | |

| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83902-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.